N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO6S/c1-25-13-8-7-11(9-15(13)26-2)12(22)10-21-28(23,24)16-6-4-3-5-14(16)27-17(18,19)20/h3-9,12,21-22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCKIOCRGFOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including hydroxylation, sulfonation, and trifluoromethoxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps achieve consistent results. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
Key Observations :
- Trifluoromethoxy vs.
- Linker and Heterocyclic Modifications: Compounds 10 and 19 () replace the hydroxyethyl linker with an enaminone system and incorporate heterocycles (thiadiazole, indazole), significantly enhancing VEGFR-2 inhibition .
Role of the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors. In , derivatives bearing this moiety demonstrated potent anticancer activity against HepG2, Daoy, HeLa, and HT-29 cell lines, with IC₅₀ values ranging from 1.2–4.7 µM . Molecular docking studies revealed that the methoxy groups form hydrophobic interactions with VEGFR-2’s ATP-binding pocket.
Impact of Trifluoromethoxy Substitution
The trifluoromethoxy group is a hallmark of modern drug design due to its ability to:
- Enhance Lipophilicity : Increases membrane permeability, critical for CNS or intracellular targets.
- Improve Metabolic Stability: Resists cytochrome P450-mediated degradation compared to methoxy or ethoxy groups . By contrast, the target compound’s simpler structure may offer synthetic accessibility and reduced off-target effects.
Biological Activity
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight: 369.3 g/mol
- IUPAC Name: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzenesulfonamide
The biological activity of this compound is primarily attributed to its unique structural features:
- Trifluoromethyl Group: Enhances lipophilicity and binding affinity to biological targets.
- Dimethoxyphenyl and Hydroxyethyl Groups: Contribute to the compound's reactivity and stability, facilitating interactions with proteins and enzymes.
These interactions can modulate various physiological processes, including anti-inflammatory and anticancer activities.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, studies have shown that related compounds can inhibit leukotriene synthesis in macrophages, suggesting a potential role for this compound in managing inflammatory conditions .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to interact with specific molecular targets could lead to the inhibition of tumor growth. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells via modulation of signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide | Structure | Moderate anti-inflammatory effects |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide | Structure | Strong anticancer activity |
The trifluoromethyl group in this compound distinguishes it from these compounds by enhancing its stability and bioactivity.
Case Studies and Research Findings
- Inhibition of Leukotriene Synthesis: A study demonstrated that a structurally related compound inhibited leukotriene synthesis at concentrations as low as 0.1 µM, showcasing the potential efficacy of similar compounds in inflammatory models .
- Antitumor Activity: Another study reported that analogs of this compound exhibited significant antitumor effects in vitro, highlighting the need for further exploration into its therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
